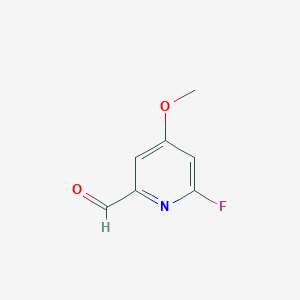

6-Fluoro-4-methoxypicolinaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6FNO2 |

|---|---|

Molecular Weight |

155.13 g/mol |

IUPAC Name |

6-fluoro-4-methoxypyridine-2-carbaldehyde |

InChI |

InChI=1S/C7H6FNO2/c1-11-6-2-5(4-10)9-7(8)3-6/h2-4H,1H3 |

InChI Key |

AYBJWYNIKFFVNX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC(=C1)F)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Fluoro 4 Methoxypicolinaldehyde

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis provides a logical framework for dissecting a complex target molecule into simpler, commercially available starting materials. For 6-Fluoro-4-methoxypicolinaldehyde, the primary disconnections involve the aldehyde group and the two substituents on the pyridine (B92270) ring.

A primary disconnection strategy targets the aldehyde functionality. The formyl group can be envisioned as arising from the oxidation of a primary alcohol or a methyl group at the 2-position of the pyridine ring. This leads to key precursors such as (6-Fluoro-4-methoxypyridin-2-yl)methanol or 2-methyl-6-fluoro-4-methoxypyridine.

Further disconnection of the substituents on the pyridine ring reveals two potential pathways:

Pathway A: Sequential Substitution: This approach involves the stepwise introduction of the fluorine and methoxy (B1213986) groups onto a pre-existing pyridine ring. The order of these introductions is critical and depends on the directing effects of the substituents and the reactivity of the intermediates.

Pathway B: Ring Construction: This strategy involves building the substituted pyridine ring from acyclic precursors already bearing the required functionalities or precursors that can be readily converted to them.

Preparation of Picolinaldehyde Core

The formation of the picolinaldehyde core is a critical step in the synthesis of the target molecule. This can be achieved either by introducing the aldehyde group onto a pre-formed pyridine ring or by constructing the pyridine ring with the aldehyde or a precursor already in place.

Routes Involving Aldehyde Functional Group Introduction

A common and effective method for the synthesis of picolinaldehydes is the oxidation of the corresponding 2-methyl or 2-hydroxymethylpyridines. researchgate.net

Table 1: Common Oxidation Methods for Picolinaldehyde Synthesis

| Oxidizing Agent | Substrate | Conditions | Yield (%) | Reference |

| Selenium Dioxide (SeO₂) | 2-Methylpyridine | Dioxane, reflux | Moderate | [Generic] |

| Manganese Dioxide (MnO₂) | (Pyridin-2-yl)methanol | Dichloromethane, room temperature | Good | [Generic] |

| Swern Oxidation | (Pyridin-2-yl)methanol | Oxalyl chloride, DMSO, triethylamine, -78°C | High | [Generic] |

| Dess-Martin Periodinane (DMP) | (Pyridin-2-yl)methanol | Dichloromethane, room temperature | High | [Generic] |

These methods offer a range of conditions from mild to more forcing, allowing for compatibility with various functional groups that may be present on the pyridine ring. The choice of oxidant will depend on the specific substitution pattern of the pyridine precursor.

Strategies for Pyridine Ring Construction

The construction of the pyridine ring itself offers a versatile approach to substituted picolinaldehydes. Various classical named reactions can be employed to build the heterocyclic core.

Hantzsch Pyridine Synthesis: This method involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia equivalent. While traditionally used for dihydropyridines, subsequent oxidation can yield the aromatic pyridine ring.

Kröhnke Pyridine Synthesis: This synthesis utilizes α-pyridinium methyl ketone salts, which react with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297) to form pyridines.

Bohlmann-Rahtz Pyridine Synthesis: This reaction involves the condensation of an enamine with a propargyl ketone, followed by cyclization and aromatization.

Installation of Fluorine and Methoxy Substituents

The regioselective introduction of the fluorine and methoxy groups onto the pyridine ring is a pivotal aspect of the synthesis of this compound.

Regioselective Fluorination Techniques

The introduction of a fluorine atom at the 6-position of the pyridine ring can be challenging due to the electron-deficient nature of the ring. However, several modern fluorination methods have been developed to address this.

Direct C-H fluorination has emerged as a powerful tool in organic synthesis, offering a more atom-economical and step-efficient alternative to traditional methods that often require pre-functionalized substrates. For the synthesis of 6-fluoropyridine derivatives, direct C-H fluorination at the position adjacent to the ring nitrogen is a highly attractive strategy.

One of the most promising reagents for this transformation is Silver(II) fluoride (B91410) (AgF₂) . Research has demonstrated that AgF₂ can selectively fluorinate the C-H bond at the 2- or 6-position of pyridines with high regioselectivity. orgsyn.orgacs.org This reaction proceeds under relatively mild conditions and is tolerant of a variety of functional groups. The selectivity for the position adjacent to the nitrogen is a key advantage for the synthesis of the target molecule.

Table 2: Direct C-H Fluorination of Pyridine Derivatives with AgF₂

| Substrate (Pyridine Derivative) | Product | Yield (%) | Reference |

| Pyridine | 2-Fluoropyridine | Good | orgsyn.org |

| 3-Substituted Pyridines | 2-Fluoro-3-substituted Pyridines (major) | Variable | acs.org |

| 4-Substituted Pyridines | 2-Fluoro-4-substituted Pyridines | Good | acs.org |

The mechanism is believed to involve a single-electron transfer (SET) process, highlighting the unique reactivity of AgF₂. This method's ability to directly install fluorine at the desired position without the need for a directing group or pre-activation makes it a highly efficient approach.

Installation of the Methoxy Group

The methoxy group at the 4-position can be introduced via nucleophilic aromatic substitution (SNA_r) on a suitably activated pyridine ring. The electron-withdrawing nature of the pyridine nitrogen activates the 2- and 4-positions towards nucleophilic attack.

A common strategy involves the reaction of a 4-halopyridine (e.g., 4-chloro- or 4-bromopyridine) with a methoxide (B1231860) source, such as sodium methoxide or potassium methoxide. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures.

The presence of an activating group, such as a nitro group, at a position ortho or para to the leaving group can significantly facilitate the substitution. However, for the synthesis of 4-methoxypyridines, the inherent activation by the ring nitrogen is often sufficient.

Halogen Exchange Methodologies

The introduction of a fluorine atom onto an aromatic ring via halogen exchange (Halex) is a cornerstone of modern organofluorine chemistry. This method typically involves the substitution of a chlorine or bromine atom with fluoride, often using sources like potassium fluoride (KF) or other fluoride salts. The efficiency of this exchange on pyridine rings is highly dependent on the reaction conditions and the electronic nature of the substrate.

For the synthesis of 6-fluoropyridine derivatives, a precursor such as 6-chloropicolinaldehyde would be subjected to a nucleophilic fluorinating agent. The reaction is facilitated by the electron-deficient nature of the pyridine ring, which makes the carbon atom at the 6-position susceptible to nucleophilic attack. Key factors influencing the success of this transformation include the choice of fluoride source, solvent, and the potential use of a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt. researchgate.net For instance, combinations like KF with a phase-transfer agent or the use of HF-base media such as (HF)10-pyridine can be employed for chlorine-fluorine exchanges. researchgate.netresearchgate.net

Table 1: Illustrative Conditions for Halogen Exchange Fluorination

| Precursor | Fluorinating Agent | Catalyst/Additive | Solvent | Temperature | Outcome | Reference |

| 2-Chloropyridine | KF | Phase-Transfer Catalyst | Aprotic Polar (e.g., DMF, Sulfolane) | 150-220 °C | Formation of 2-Fluoropyridine | researchgate.net |

| Dichlorodiazine | KF | Phase-Transfer Catalyst | Solvent-free (Microwave) | Elevated | Enhanced yield and selectivity | researchgate.net |

| α,α-Dichloromethylbenzene | HF | Antimony trifluoride | Dioxane | 50 °C | Selective Cl/F exchange | researchgate.net |

This table is illustrative and provides general conditions reported for halogen exchange on related substrates.

Introduction of Methoxy Group via Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing nucleophiles, such as methoxy groups, onto electron-deficient aromatic rings like pyridine. pearson.compearson.com The reaction involves the replacement of a suitable leaving group, typically a halide, by a nucleophile. youtube.com In the context of synthesizing this compound, a key step would be the reaction of a 4-halopyridine precursor with a methoxide source.

The SNAr mechanism proceeds via a two-step addition-elimination process. nih.gov

Addition: The nucleophile (e.g., methoxide ion, CH₃O⁻) attacks the carbon atom bearing the leaving group (e.g., a halogen). This attack is regioselective, favoring the electron-deficient 2- and 4-positions of the pyridine ring. stackexchange.com The attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the ring is temporarily broken. youtube.com The stability of this intermediate is crucial and is enhanced by the electronegative nitrogen atom in the pyridine ring, which can delocalize the negative charge. stackexchange.com

Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., halide ion). youtube.com

The rate of SNAr reactions on halopyridines is often dependent on the nature of the halogen. A typical reactivity order is F > Cl ≈ Br > I. nih.gov This "element effect" is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus accelerating the initial, rate-determining nucleophilic attack. nih.govsci-hub.se

Common conditions for introducing a methoxy group involve reacting the halopyridine precursor with sodium methoxide in a solvent like methanol (B129727) or an aprotic polar solvent such as DMF or NMP at elevated temperatures. researchgate.netacgpubs.org

The synthesis of the required halopyridine precursor is a critical preliminary stage. For a target like this compound, a logical precursor for the SNAr step would be a 6-fluoro-4-chloropicolinaldehyde. The synthesis of such precursors often starts from more readily available materials. General strategies for preparing halopyridines include:

From Pyridine N-oxides: Pyridine N-oxides can be converted to 2- or 4-halopyridines by treatment with reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). acs.orgnih.gov

From Hydroxypyridines: Hydroxypyridines (pyridones) can also be converted to the corresponding chloropyridines using reagents such as POCl₃. acs.org

Directed Metalation: A directing group on the pyridine ring can be used to achieve site-selective metalation (e.g., lithiation), followed by quenching with an electrophilic halogen source. nih.gov

For instance, a synthetic route could begin with the formylation and cyclocondensation of a suitable precursor to form a hydroxypyrimidine, which is then chlorinated. beilstein-journals.org

Convergent and Divergent Synthetic Pathways

Divergent Synthesis: This approach starts from a common intermediate that is used to generate a library of structurally related compounds. wikipedia.orgresearchgate.net A precursor like 4,6-dichloro-picolinaldehyde could serve as a divergent point. One portion could be converted to this compound, while other portions could be reacted with different nucleophiles (e.g., amines, thiols) to create a diverse set of substituted picolinaldehydes for structure-activity relationship (SAR) studies. nih.govacs.org

Optimization of Reaction Conditions for Yield and Selectivity

Key parameters for optimization in the synthesis of this compound include:

Temperature: SNAr and halogen exchange reactions are often temperature-sensitive. Higher temperatures can increase reaction rates but may also lead to side reactions and decomposition, reducing yield and selectivity.

Solvent: The choice of solvent is critical. For SNAr reactions, polar aprotic solvents like DMSO, DMF, or NMP can accelerate the reaction by solvating the cation of the nucleophilic salt without strongly solvating the nucleophile itself. researchgate.netnih.gov

Catalyst: In halogen exchange reactions, phase-transfer catalysts can be essential for transporting the fluoride anion from the solid or aqueous phase to the organic phase where the substrate is dissolved. researchgate.net

Base/Nucleophile Concentration: The concentration of the nucleophile (e.g., methoxide) must be carefully controlled. An excess may be needed to drive the reaction to completion, but too high a concentration could promote side reactions. researchgate.net

Reaction Time: Monitoring the reaction progress (e.g., by TLC or LC-MS) is necessary to determine the optimal time to quench the reaction, maximizing product formation while minimizing byproduct formation. researchgate.net

Table 2: Hypothetical Optimization of SNAr Methoxy-de-chlorination

| Entry | Solvent | Temperature (°C) | Base (Equivalents) | Time (h) | Yield (%) |

| 1 | Methanol | 65 (Reflux) | 1.1 | 24 | 65 |

| 2 | DMF | 80 | 1.1 | 12 | 80 |

| 3 | DMF | 100 | 1.1 | 6 | 92 |

| 4 | DMSO | 100 | 1.1 | 4 | 95 |

| 5 | DMF | 120 | 1.1 | 6 | 88 (decomposition noted) |

This table is a hypothetical representation of an optimization process for a nucleophilic aromatic substitution step.

Green Chemistry Principles in Synthesis Design

Incorporating green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally responsible processes. rasayanjournal.co.inresearchgate.net Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Convergent syntheses are often more atom-economical than long linear sequences.

Use of Safer Solvents: Replacing hazardous solvents like DMF with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) where possible. nih.gov Some reactions can even be performed in water or under solvent-free conditions. researchgate.netbiosynce.com

Energy Efficiency: Employing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.innih.gov

Catalysis: Using catalytic reagents in place of stoichiometric ones reduces waste. For example, using a phase-transfer catalyst in a Halex reaction is preferable to using a large excess of a fluoride salt. researchgate.net

Waste Prevention: Optimizing reactions to improve yield and selectivity directly contributes to waste reduction by minimizing the formation of byproducts and the need for extensive purification. nih.gov

By evaluating metrics such as E-factor (Environmental factor) and Process Mass Intensity (PMI), chemists can quantitatively assess the environmental impact of different synthetic routes and make informed decisions to design greener pathways. researchgate.net

Development of Sustainable Catalytic Systems

The transition from stoichiometric reagents to catalytic systems is a fundamental principle of green chemistry, aiming to reduce waste and improve reaction efficiency. For the synthesis of heteroaromatic aldehydes like this compound, the development of sustainable catalytic systems is a key research focus.

Modern approaches are moving away from classical methods that often involve harsh conditions and produce significant waste. Instead, the focus is on transition metal catalysis and biocatalysis, which offer milder reaction conditions and greater selectivity. For instance, palladium-catalyzed cross-coupling reactions are a powerful tool for the synthesis of substituted pyridines. The synthesis of aryl-substituted picolinaldehydes has been successfully achieved using catalysts like Pd(PPh₃)₄ in toluene (B28343) at reflux temperatures. mdpi.com While effective, research is ongoing to replace palladium with more earth-abundant and less toxic metals.

Another avenue of sustainable catalysis is the use of biocatalysts. While specific enzymes for the synthesis of this compound are not yet reported, the broader field of biocatalysis for amide bond synthesis and other transformations is rapidly advancing. acs.org The use of enzymes could offer unparalleled selectivity and operate in aqueous media under mild conditions, significantly improving the green credentials of the synthesis.

| Catalyst Type | Example Catalyst | Potential Application in Synthesis | Key Advantages |

| Transition Metal | Pd(OAc)₂/TFP | Formation of the pyridine ring | High efficiency and yield |

| Biocatalyst | Engineered Amide Bond Synthetases | Potential for late-stage functionalization | High selectivity, mild conditions, aqueous media |

Solvent Selection and Minimization Strategies

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer, more environmentally friendly solvents, or ideally, the elimination of solvents altogether.

For the synthesis of fluorinated heterocycles, the solvent can play a crucial role in reaction outcomes. Research has shown that the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), can dramatically increase regioselectivity in the formation of pyrazoles, a related class of heterocycles. nih.gov This suggests that for the synthesis of this compound, the use of such solvents could be beneficial, potentially reducing the need for complex purification steps.

Furthermore, the development of solvent-free reaction conditions is a major goal. Microwave-assisted organic synthesis has emerged as a powerful technique that can accelerate reaction rates and often allows for reactions to be run without a solvent. frontiersin.org The application of microwave irradiation to the synthesis of this compound could lead to a significant reduction in solvent use and energy consumption.

| Solvent Strategy | Example Solvent/Technique | Potential Benefit for Synthesis |

| Green Solvents | Water, Fluorinated Alcohols (TFE, HFIP) nih.gov | Improved safety, potential for increased selectivity nih.gov |

| Solvent Minimization | Microwave-assisted synthesis frontiersin.org | Reduced reaction times, potential for solvent-free conditions frontiersin.org |

Atom Economy and Waste Reduction

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. jocpr.comprimescholars.com Reactions with high atom economy are inherently less wasteful.

In the context of synthesizing this compound, choosing reaction types that are inherently atom-economical is crucial. For example, addition and rearrangement reactions are preferable to substitution and elimination reactions, which generate stoichiometric byproducts.

The principles of atom economy also extend to the use of protecting groups. The ideal synthesis would avoid the use of protecting groups altogether, as their introduction and removal add steps to the synthesis and generate waste. The development of highly selective catalysts can often obviate the need for protecting groups.

To quantify the environmental impact beyond atom economy, metrics like the E-factor (Environmental Factor), which is the mass ratio of waste to desired product, can be utilized. The goal is to design a synthesis with a low E-factor, indicating a more sustainable process.

| Green Chemistry Principle | Application in Synthesis | Impact on Sustainability |

| Atom Economy | Prioritizing addition and rearrangement reactions jocpr.com | Maximizes incorporation of reactant atoms into the product, minimizing waste jocpr.comprimescholars.com |

| Waste Reduction | Avoiding protecting groups, using catalytic methods | Reduces the number of reaction steps and the generation of byproducts |

| Process Mass Intensity | Calculating the total mass used in a process relative to the mass of the product | Provides a holistic view of the process efficiency and environmental impact |

Chemical Reactivity and Transformation Mechanisms of 6 Fluoro 4 Methoxypicolinaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group (-CHO) is the most reactive site for many transformations, characterized by the electrophilic nature of its carbonyl carbon.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is susceptible to attack by a wide range of nucleophiles. Due to the polarization of the carbon-oxygen double bond, the carbon atom carries a partial positive charge, making it an electrophilic center. Nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) and cyanide ions, readily add to the carbonyl group. This addition initially forms a tetrahedral alkoxide intermediate, which upon protonation, yields a secondary alcohol. The electron-withdrawing nature of the fluorinated pyridine (B92270) ring can enhance the electrophilicity of the aldehyde carbon, making it more reactive towards nucleophiles compared to simple benzaldehydes.

Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 6-fluoro-4-methoxypicolinic acid. This transformation is a common and important reaction. A variety of oxidizing agents can be employed for this purpose. Milder, more selective reagents are often preferred to avoid unwanted side reactions on the substituted pyridine ring.

Common oxidizing agents include:

Potassium permanganate (B83412) (KMnO4)

Chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC)

Silver (I) oxide (Ag2O)

Sodium hypochlorite (B82951) (NaOCl) in the presence of a catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).

The choice of reagent and reaction conditions can be critical to achieving a high yield of the desired carboxylic acid without affecting the fluoro and methoxy (B1213986) substituents on the pyridine ring.

| Reagent System | Conditions | Product | Yield |

| Sodium hypochlorite, TEMPO, KBr | -10°C to 25°C | 6-fluoro-4-methoxypicolinic acid | 88% |

Reduction Pathways to Alcohol Derivatives

The aldehyde can be reduced to the corresponding primary alcohol, (6-fluoro-4-methoxypyridin-2-yl)methanol. This is a fundamental transformation in organic synthesis. Common reducing agents for this purpose include:

Sodium borohydride (B1222165) (NaBH4)

Lithium aluminum hydride (LiAlH4)

Catalytic hydrogenation (e.g., H2 over a metal catalyst like Pd, Pt, or Ni)

Sodium borohydride is a mild and selective reagent that is often preferred for reducing aldehydes in the presence of other functional groups that might be sensitive to more powerful reducing agents like LiAlH4.

| Reagent | Solvent | Product |

| Sodium borohydride | Methanol (B129727) or Ethanol | (6-fluoro-4-methoxypyridin-2-yl)methanol |

| Lithium aluminum hydride | Diethyl ether or THF | (6-fluoro-4-methoxypyridin-2-yl)methanol |

| H2 / Palladium on Carbon | Ethanol | (6-fluoro-4-methoxypyridin-2-yl)methanol |

Condensation Reactions (e.g., Imine, Hydrazone Formation)

The aldehyde group readily undergoes condensation reactions with primary amines to form imines (Schiff bases) and with hydrazine (B178648) or its derivatives to form hydrazones. These reactions involve the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The formation of these C=N double bonds is a versatile method for introducing new functional groups and building more complex molecular architectures. For instance, reaction with hydroxylamine (B1172632) yields the corresponding oxime.

Wittig and Related Olefination Reactions

The Wittig reaction is a powerful method for converting aldehydes into alkenes with a high degree of control over the location of the double bond. libretexts.org This reaction involves a phosphonium (B103445) ylide (a Wittig reagent) reacting with the aldehyde. libretexts.orgwikipedia.org The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield an alkene and a phosphine (B1218219) oxide byproduct. libretexts.orgmasterorganicchemistry.com The stereochemical outcome (E or Z-alkene) can often be controlled by the choice of ylide and reaction conditions. organic-chemistry.org This reaction is highly valuable for extending the carbon chain and introducing a double bond at a specific position. wikipedia.orgorganic-chemistry.org

Reactivity of the Pyridine Ring

The reactivity of the pyridine ring in 6-fluoro-4-methoxypicolinaldehyde is significantly influenced by the substituents. The pyridine nitrogen itself is a basic and nucleophilic site. The fluorine atom at the 6-position and the methoxy group at the 4-position exert strong electronic effects that direct the ring's reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.

The fluorine atom is a good leaving group in SNAr reactions, and its reactivity is enhanced by the electron-withdrawing effect of the pyridine nitrogen and the aldehyde group. nih.gov The methoxy group, being an electron-donating group, can also influence the position of nucleophilic attack. Nucleophilic aromatic substitution generally proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of the leaving group (in this case, the fluoride (B91410) ion). libretexts.orglibretexts.org The rate of these reactions is significantly faster for fluoropyridines compared to their chloro- or bromo-analogs. nih.gov This heightened reactivity allows for substitutions to occur under milder conditions, which is advantageous when working with complex molecules. nih.gov

The presence of the methoxy group at the 4-position can direct incoming nucleophiles. For example, in reactions with strong nucleophiles, substitution of the fluorine atom at the 6-position is often observed. This reactivity is crucial for the synthesis of various derivatives where the fluorine is replaced by other functional groups like amines, alkoxides, or thiolates.

Influence of Fluoro and Methoxy Substituents on Electrophilic and Nucleophilic Character

The electron-deficient nature of the pyridine ring, compounded by the electron-withdrawing effects of the fluorine atom and the aldehyde group, renders the aromatic system susceptible to nucleophilic attack. nih.govrsc.orgrsc.org The fluorine substituent, in particular, significantly enhances the electrophilicity of the carbon atom to which it is attached, making it a prime target for nucleophilic aromatic substitution (SNAr) reactions. libretexts.org Conversely, the methoxy group, an electron-donating group, can increase the electron density of the ring, albeit its influence is modulated by its position relative to the other substituents. The aldehyde group, being strongly electron-withdrawing, further deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack. researchgate.net

The interplay of these substituents creates a nuanced reactivity profile. For instance, the fluorine at the 6-position and the aldehyde at the 2-position synergistically activate the ring for nucleophilic attack, particularly at the 6-position. The methoxy group at the 4-position can donate electron density through resonance, which can either facilitate or hinder certain reactions depending on the specific position of attack and the nature of the reagent.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are highly applicable to functionalized pyridines like this compound. rsc.orgacs.orgyoutube.com

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with a halide or triflate. libretexts.org In the case of this compound, the fluorine atom can potentially act as a leaving group, although this is less common than with heavier halogens. More strategically, the aldehyde could be protected, and the pyridine ring could be functionalized with a bromine or iodine atom to facilitate a standard Suzuki coupling. The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and selectivity. nih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. Similar to the Suzuki coupling, direct coupling at the C-F bond is challenging. Functionalization of the pyridine ring with a more reactive leaving group would be the more conventional approach. The Sonogashira reaction is valuable for introducing alkynyl moieties, which are versatile functional groups for further transformations. nih.gov

Heck Coupling: The Heck reaction pairs an alkene with an aryl or vinyl halide. rsc.org Again, the reactivity of the C-F bond is a limiting factor. However, under specific conditions and with appropriate catalyst systems, direct C-H activation and subsequent coupling could be a possibility, though likely a more complex transformation.

The efficiency of these cross-coupling reactions is highly dependent on the catalyst system and reaction conditions. The table below summarizes typical conditions for these reactions involving aryl halides, which can be adapted for derivatives of this compound.

| Reaction | Catalyst | Ligand | Base | Solvent | Typical Substrates |

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | Phosphine ligands (e.g., PPh₃, SPhos) | K₂CO₃, Cs₂CO₃ | Toluene (B28343), Dioxane, Water | Aryl bromides, iodides, triflates |

| Sonogashira | PdCl₂(PPh₃)₂, CuI (co-catalyst) | PPh₃ | Et₃N, piperidine | THF, DMF | Aryl bromides, iodides |

| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Aryl bromodes, iodides |

Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions.

C-H Activation and Functionalization Strategies

Direct C-H activation and functionalization have emerged as a powerful and atom-economical strategy for modifying pyridine rings. nih.govrsc.orgbeilstein-journals.orgacs.org For this compound, the C-H bonds at positions 3 and 5 are potential targets for such transformations. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of C-H activation. The aldehyde and the pyridine nitrogen can act as directing groups, guiding the metal catalyst to a specific C-H bond. rsc.org

Various transition metals, including palladium, rhodium, and iridium, have been employed for C-H functionalization of pyridines. beilstein-journals.orgacs.org These reactions can introduce a wide range of functional groups, including aryl, alkyl, and silyl (B83357) groups, providing a direct route to novel derivatives without the need for pre-functionalization with a leaving group.

Role of Fluorine and Methoxy Groups in Directing Reactivity

The fluorine and methoxy substituents exert significant control over the reactivity and regioselectivity of reactions involving the pyridine ring.

Steric and Electronic Directing Effects

Electronic Effects: The fluorine atom is a strong electron-withdrawing group through the inductive effect, which deactivates the entire ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution, especially at the ortho and para positions. libretexts.org The methoxy group, on the other hand, is an electron-donating group through resonance, which can activate the ring towards electrophilic attack at the ortho and para positions relative to itself. The combination of these opposing electronic effects creates a complex pattern of reactivity.

Steric Effects: The methoxy group is bulkier than the fluorine atom and can sterically hinder reactions at the adjacent positions (3 and 5). This steric hindrance can be exploited to achieve regioselectivity in certain reactions. For instance, a bulky reagent might preferentially attack the less hindered position.

Potential for Fluorine Displacement Reactions

The fluorine atom in this compound is a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions. ebyu.edu.tr The rate of these reactions is significantly enhanced by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. nih.gov In this molecule, the aldehyde group and the pyridine nitrogen work in concert to activate the fluorine for displacement.

The reactivity of halogens in SNAr reactions often follows the order F > Cl > Br > I, which is counterintuitive based on leaving group ability in aliphatic systems. libretexts.org This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. youtube.com Therefore, this compound is a good candidate for SNAr reactions with a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups at the 6-position. nih.govacs.org However, the success of these reactions can be influenced by the solvent and reaction conditions. ebyu.edu.tracgpubs.org For instance, in some cases, protic solvents like methanol can participate in the reaction, leading to methoxy-substituted products. ebyu.edu.tr

Catalytic Transformations Involving this compound

This compound can participate in various catalytic transformations, either as a substrate or as a precursor to a catalytically active species.

The aldehyde functionality can be transformed under catalytic conditions. For example, catalytic hydrogenation can reduce the aldehyde to a primary alcohol, providing a different handle for further synthetic manipulations.

Furthermore, the pyridine nitrogen and the aldehyde oxygen can coordinate to metal centers, potentially forming catalytically active complexes. While specific examples involving this exact molecule as a ligand in catalysis are not extensively documented, the bidentate nature of the picolinaldehyde scaffold is well-known in coordination chemistry.

The fluorine and methoxy groups can also influence the catalytic activity of complexes derived from this molecule by modulating the electronic properties of the metal center. For instance, the electron-withdrawing fluorine could enhance the Lewis acidity of a coordinated metal, potentially increasing its catalytic activity in certain reactions.

N-Heterocyclic Carbene (NHC)-Catalyzed Reactions

N-Heterocyclic carbenes are a powerful class of organocatalysts known to mediate a variety of transformations, often involving the umpolung (polarity reversal) of aldehydes. In a typical catalytic cycle, the NHC attacks the carbonyl carbon of an aldehyde to form a Breslow intermediate. This key intermediate can then act as a nucleophile in subsequent reactions.

For a substituted picolinaldehyde like this compound, the electronic properties of the pyridine ring, influenced by the fluoro and methoxy substituents, would play a crucial role in the reactivity. The fluorine atom at the 6-position is strongly electron-withdrawing, which would increase the electrophilicity of the aldehyde carbonyl group, potentially accelerating the initial attack by the NHC. The methoxy group at the 4-position, being electron-donating, would have an opposing effect, though generally, the inductive effect of the fluorine and the nitrogen atom of the pyridine ring would likely dominate, rendering the aldehyde highly reactive.

Hypothetically, NHC-catalyzed reactions of this compound could include:

Benzoin Condensation: Dimerization of the aldehyde to form an α-hydroxy ketone.

Stetter Reaction: Conjugate addition to Michael acceptors.

Acyl Anion Addition to Imines: Formation of α-amino ketones.

Without experimental data, any discussion on reaction conditions, catalyst choice, and product yields for this compound remains speculative.

Transition Metal-Catalyzed Processes

The pyridine nitrogen and the aldehyde functionality in this compound make it a suitable ligand and reactant in various transition metal-catalyzed processes. The nitrogen atom can coordinate to a metal center, influencing the reactivity of the aldehyde or participating as part of a directing group.

Potential transition metal-catalyzed transformations could involve:

Cross-Coupling Reactions: The C-F bond, while generally strong, could potentially undergo oxidative addition to a low-valent metal center under specific conditions, although this is less common than C-Cl or C-Br activation. More likely, the aldehyde could be a substrate for reactions like hydroacylation.

C-H Activation/Functionalization: The pyridine ring could direct a transition metal to activate a C-H bond, for instance, at the 5-position, for subsequent functionalization.

Decarbonylation: A common reaction for aldehydes catalyzed by rhodium or palladium complexes, leading to the corresponding 2-fluoro-4-methoxypyridine.

The specific outcomes of such reactions would be highly dependent on the choice of metal catalyst (e.g., Palladium, Rhodium, Nickel, Copper), ligands, and reaction conditions.

Chemo- and Regioselectivity in Multi-functionalized Systems

The interplay of the fluoro, methoxy, and aldehyde groups on the pyridine ring presents interesting challenges and opportunities in terms of chemo- and regioselectivity.

Chemoselectivity: In reactions with nucleophiles, the primary site of attack would likely be the highly electrophilic aldehyde carbonyl group. However, nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon is also a possibility, particularly with strong, soft nucleophiles. The reaction conditions would be critical in directing the selectivity towards either the aldehyde addition or the SNAr reaction.

A summary of the directing effects of the substituents on the pyridine ring is presented below:

| Substituent | Position | Electronic Effect | Directing Influence for Nucleophilic Attack | Directing Influence for Electrophilic Attack |

| Aldehyde | 2 | Electron-withdrawing | Activates ring towards nucleophilic attack | Deactivates ring towards electrophilic attack |

| Methoxy | 4 | Electron-donating | Deactivates ring towards nucleophilic attack | Directs to positions 3 and 5 |

| Fluoro | 6 | Electron-withdrawing | Activates ring towards nucleophilic attack | Deactivates ring towards electrophilic attack |

This table illustrates the competing electronic demands within the molecule, which would need to be carefully considered when planning synthetic transformations.

Derivatives and Analogues of 6 Fluoro 4 Methoxypicolinaldehyde: Design and Synthesis

Modifications at the Aldehyde Functionality

The aldehyde group of 6-fluoro-4-methoxypicolinaldehyde is a versatile handle for a variety of chemical transformations, allowing for its conversion into other important functional groups.

Conversion to Carboxylic Acids, Esters, and Amides

The oxidation of the aldehyde to a carboxylic acid is a fundamental transformation that opens the door to a wide array of further derivatives. Standard oxidizing agents can be employed for this purpose. The resulting carboxylic acid can then be converted to esters and amides through well-established protocols.

Esterification can be achieved through Fischer esterification with various alcohols in the presence of an acid catalyst. Alternatively, the carboxylic acid can be activated, for example, by conversion to an acyl chloride or through the use of coupling agents, followed by reaction with an alcohol.

Amide synthesis follows a similar logic. The carboxylic acid can be reacted with a primary or secondary amine using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond. Nickel-catalyzed methods have also been developed for the conversion of amides to esters, a transformation that can be thermodynamically favorable depending on the nature of the N-substituents. nih.gov

A series of novel 1-cyclopropyl-6-fluoro-4-oxo-7-(4-substitutedpiperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid analogues have been synthesized and characterized. nih.gov These compounds, derived from a carboxylic acid intermediate, have been screened for their in vitro anti-tubercular and antibacterial activity. nih.gov

Formation of Alcohols and Ethers

Reduction of the aldehyde functionality in this compound yields the corresponding primary alcohol, (6-fluoro-4-methoxypyridin-2-yl)methanol. This transformation is typically accomplished using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

The resulting alcohol can be further modified to form ethers. Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common method. For instance, selective methylation of tetrafluoro terephthalyl alcohol has been used to obtain 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. google.com

Formation of Imine, Hydrazone, and Oxime Derivatives

The aldehyde group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comyoutube.comyoutube.comlibretexts.orglibretexts.org This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. libretexts.orglibretexts.org The formation of imines is a reversible process. libretexts.org

Similarly, reaction with hydrazine (B178648) or its derivatives leads to the formation of hydrazones. researchgate.netnih.govmdpi.comnih.govresearchgate.net The synthesis of hydrazones can be achieved through various methods, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions. nih.gov Mechanochemical synthesis has proven to be an efficient method for producing hydrazones in high yields. mdpi.com A variety of fluorinated hydrazones have been synthesized using different catalytic systems. nih.gov

The reaction of this compound with hydroxylamine (B1172632) (NH₂OH) yields the corresponding oxime. This condensation reaction is analogous to imine and hydrazone formation.

Table 1: Examples of Aldehyde Modifications

| Starting Material | Reagent(s) | Product Type |

|---|---|---|

| This compound | Oxidizing Agent (e.g., KMnO₄) | Carboxylic Acid |

| This compound | R-OH, Acid Catalyst | Ester |

| This compound | R₂NH, Coupling Agent (e.g., DCC) | Amide |

| This compound | NaBH₄ | Alcohol |

| (6-Fluoro-4-methoxypyridin-2-yl)methanol | NaH, R-X | Ether |

| This compound | R-NH₂ | Imine |

| This compound | H₂N-NH₂ | Hydrazone |

| This compound | H₂N-OH | Oxime |

Substituent Variations on the Pyridine (B92270) Ring

Modifying the substituents on the pyridine ring of this compound can significantly impact the molecule's electronic properties and steric profile.

Alkyl and Aryl Substitutions

The introduction of alkyl or aryl groups onto the pyridine ring can be achieved through various cross-coupling reactions. For example, palladium-catalyzed reactions such as Suzuki or Stille coupling can be employed if a suitable leaving group (e.g., a halogen) is present on the pyridine ring. Palladium-catalyzed C-H arylation is another powerful technique for introducing aryl groups. beilstein-journals.orgnih.govrsc.org For instance, a palladium-catalyzed tandem Suzuki/C-H arylation reaction has been used to synthesize 6-(trifluoromethyl)phenanthridines. nih.gov

Deprotometalation using strong bases, followed by quenching with an electrophile (e.g., an alkyl halide or an aryl halide in the presence of a catalyst), can also be used to introduce substituents at specific positions on the pyridine ring. researchgate.net

Alternative Halogenation or Alkoxylation Patterns

Varying the halogen or alkoxy substituents on the pyridine ring can lead to a wide range of analogues. Nucleophilic aromatic substitution (SNAr) reactions are a common strategy for introducing different halogens or alkoxy groups. For example, a fluorine atom can be displaced by other halides or by an alkoxide under appropriate conditions. The synthesis of 6-fluoropurine (B74353) derivatives has been achieved through halogen exchange reactions. researchgate.net In some cases, the synthesis of fluorine-substituted chalcones can lead to a nucleophilic aromatic substitution where a fluorine atom is replaced by a methoxy (B1213986) group. acgpubs.org

Conversely, existing methoxy groups can potentially be cleaved to the corresponding hydroxypyridine, which can then be converted to other ethers or halides. The development of synthetic methods for 3-carboxy-6-fluoro-4-hydroxyquinoline derivatives is significant as they are precursors to fluoroquinolones. mdpi.com

Table 2: Examples of Pyridine Ring Modifications

| Modification Type | Reaction | Reagents |

|---|---|---|

| Arylation | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base |

| Arylation | C-H Arylation | Aryl halide, Pd catalyst, Ligand |

| Alkylation | Deprotometalation/Alkylation | Strong base, Alkyl halide |

| Halogen Exchange | Nucleophilic Aromatic Substitution | Metal halide (e.g., KF) |

| Alkoxylation | Nucleophilic Aromatic Substitution | Metal alkoxide (e.g., NaOMe) |

Skeletal Modifications and Ring Expansions/Contractions

Skeletal editing of the pyridine ring in this compound presents a powerful strategy to access novel heterocyclic systems with potentially unique biological activities or material properties. These transformations involve the cleavage and formation of bonds within the core ring structure, leading to either an increase (ring expansion) or decrease (ring contraction) in ring size, or a complete change of the heterocyclic system.

Ring Expansions:

The expansion of the pyridine ring in a hypothetical derivative of this compound could lead to the formation of seven-membered azepine rings. One conceptual approach involves the Ciamician-Dennstedt rearrangement, where a pyrrole (B145914) is expanded to a pyridine. wikipedia.org While not a direct expansion of pyridine, related strategies could be envisaged. A more direct, albeit still hypothetical, approach for a derivative of our target compound could be inspired by rhodium carbenoid-induced ring expansions of isoxazoles, which ultimately yield highly functionalized pyridines. nih.gov Adapting this to a pyridine substrate might involve its initial conversion to a suitable precursor that can undergo a formal insertion of a carbon atom.

Manganese-catalyzed ring expansion of cycloalkenes to access pyridine and isoquinoline (B145761) derivatives offers another potential, though indirect, pathway. organic-chemistry.org A hypothetical transformation starting from a precursor to this compound could be envisioned. More directly, iodine-mediated ring expansion of pyridines has been reported to construct azepines, involving two iodination steps that lead to the opening of the six-membered ring. acs.org

| Reaction Type | Potential Reagents/Conditions | Hypothetical Product Class | Reference |

| Iodine-Mediated Ring Expansion | Iodine, in air | 6-Fluoro-4-methoxy-substituted azepine derivative | acs.org |

| Rhodium Carbenoid-Induced Expansion (by analogy) | Vinyldiazomethane, Rh₂(OAc)₄ | Functionalized azepine derivative | nih.gov |

Ring Contractions:

Ring contraction of the pyridine nucleus in a derivative of this compound could provide access to highly substituted and functionalized five-membered rings, such as pyrroles or pyrrolidines. A photo-promoted ring contraction of pyridines using silylborane has been shown to produce pyrrolidine (B122466) derivatives. nih.govresearchgate.net This method demonstrates broad substrate scope and could potentially be applied to a derivative of this compound.

Another strategy involves the electrochemical ring-contraction of Hantzsch esters and their pyridine derivatives to yield polysubstituted pyrroles. rsc.org This process involves a formal extrusion of a fragment from the pyridine ring. A new ring contraction of di-tert-butyl-3H-azepines to pyridine derivatives has also been reported, proceeding through an azatropilium cation intermediate. oup.comelsevierpure.com While this is a contraction to a pyridine, the underlying principles of rearrangement could potentially be adapted for a pyridine-to-pyrrolidine conversion under specific conditions.

| Reaction Type | Potential Reagents/Conditions | Hypothetical Product Class | Reference |

| Photo-promoted Ring Contraction | Silylborane, light | 6-Silyl-substituted pyrrolidine derivative | nih.govresearchgate.net |

| Electrochemical Ring Contraction (by analogy) | Electrochemical conditions | Polysubstituted pyrrole derivative | rsc.org |

Skeletal Editing:

Recent advances in "skeletal editing" offer sophisticated methods for altering the core structure of heterocycles. nih.govresearchgate.netchemeurope.commdpi.com For instance, a one-pot photochemical skeletal editing protocol can transform pyridines into bicyclic pyrazolines, pyrazoles, or 1,2-diazepines. chemistryviews.org This approach allows for the selective removal of specific carbon atoms from the pyridine skeleton. Another innovative strategy allows for the atom-pair swap from C-N to C-C, converting pyridines into benzenes and naphthalenes. nih.gov Applying such a strategy to this compound could yield highly substituted benzene (B151609) derivatives that would be difficult to access through traditional methods.

| Skeletal Editing Strategy | Potential Reagents/Conditions | Hypothetical Product Class | Reference |

| Photochemical Skeletal Editing | LED irradiation (365 nm, 420 nm) | Bicyclic pyrazoline, pyrazole, or 1,2-diazepine derivatives | chemistryviews.org |

| C-N to C-C Atom-Pair Swap | Dearomatization, cycloaddition, retrocycloaddition sequence | Substituted benzene or naphthalene (B1677914) derivatives | nih.gov |

Stereoselective Synthesis of Chiral Derivatives (if applicable to this compound's transformations)

The introduction of chirality into derivatives of this compound is of significant interest for applications in medicinal chemistry, where the stereochemistry of a molecule can profoundly influence its biological activity. Stereoselective reactions are those that favor the formation of one stereoisomer over another. masterorganicchemistry.comslideshare.net These can be further classified as diastereoselective or enantioselective. A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.comalrasheedcol.edu.iqreddit.com

The aldehyde functional group at the 2-position of this compound is a key handle for introducing a new stereocenter. For example, nucleophilic addition to the aldehyde can generate a chiral secondary alcohol. The stereoselectivity of such a reaction can be controlled by using chiral reagents or catalysts.

Diastereoselective Synthesis:

If a chiral auxiliary is present in the nucleophile or if the reaction is performed on a substrate that already contains a stereocenter, the addition to the aldehyde could proceed with diastereoselectivity. The inherent chirality of the starting material would influence the facial selectivity of the nucleophilic attack on the carbonyl group.

Enantioselective Synthesis:

The enantioselective addition of nucleophiles to the aldehyde of this compound would be a powerful tool for accessing chiral, non-racemic derivatives. This can be achieved through several established strategies:

Chiral Reducing Agents: The reduction of the aldehyde to a chiral alcohol can be accomplished using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata reduction) or chiral aluminum hydrides.

Chiral Catalysts: The addition of organometallic reagents (e.g., Grignard reagents, organozinc reagents) to the aldehyde can be rendered enantioselective by the use of a chiral ligand or catalyst. For example, the use of a chiral amino alcohol in the addition of dialkylzinc reagents is a well-established method.

Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, can catalyze the enantioselective α-functionalization of aldehydes or their iminium ion derivatives.

The E2 elimination reaction is another process where stereoselectivity is crucial, with a preference for the formation of the trans product. youtube.com While not directly applicable to the aldehyde itself, subsequent transformations of its derivatives could involve stereoselective eliminations.

The table below outlines hypothetical stereoselective transformations of this compound.

| Transformation | Chiral Reagent/Catalyst | Hypothetical Chiral Product |

| Enantioselective Reduction | (R)- or (S)-CBS Reagent | (R)- or (S)-1-(6-Fluoro-4-methoxypyridin-2-yl)methanol |

| Enantioselective Alkylation | Diethylzinc, (1R,2S)-N,N-Dibutylnorephedrine | (R)- or (S)-1-(6-Fluoro-4-methoxypyridin-2-yl)propan-1-ol |

| Enantioselective Allylation | Chiral Allylborane Reagent | Chiral homoallylic alcohol derivative |

The successful application of these stereoselective methods would be crucial for the synthesis of enantiomerically pure derivatives of this compound, enabling the exploration of their chiroptical properties and stereospecific biological interactions.

Applications in Advanced Chemical Synthesis

Utilization as a Key Intermediate for Complex Molecular Architectures

While specific examples for 6-Fluoro-4-methoxypicolinaldehyde are scarce, aldehydes on fluorinated pyridine (B92270) scaffolds are generally valuable intermediates in the synthesis of complex molecules. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can activate the aldehyde group for nucleophilic attack, while the methoxy (B1213986) group can act as a directing group in certain reactions.

Substituted picolinaldehydes are well-established precursors for the construction of various heterocyclic systems. The aldehyde functionality can readily participate in condensation reactions with amines, hydrazines, and other binucleophilic reagents to form fused or appended heterocyclic rings. For instance, reaction with a 1,2-diamine could potentially lead to the formation of a dihydropyrimido[1,2-a]pyridine derivative. The presence of the fluoro and methoxy groups could then be exploited for further functionalization.

The aldehyde group of this compound would be expected to undergo a range of carbon-carbon bond-forming reactions. These include, but are not limited to, Wittig reactions, Horner-Wadsworth-Emmons reactions, aldol (B89426) condensations, and Grignard additions. Such transformations would allow for the extension of the carbon framework, leading to the synthesis of more elaborate molecular structures.

Role in Ligand Design and Organocatalysis

The pyridine nitrogen of this compound provides a potential coordination site for metal ions, making it a candidate for incorporation into ligands for catalysis. The electronic properties of the pyridine ring, modulated by the fluoro and methoxy substituents, could influence the catalytic activity of the resulting metal complex. In the field of organocatalysis, while no direct applications are reported, the aldehyde functionality could potentially be involved in certain catalytic cycles, or the molecule itself could serve as a scaffold for the design of new organocatalysts. nih.gov

Synthetic Applications in Agrochemical Research

Fluorinated and methoxy-substituted pyridines are prominent structural motifs in a number of commercially successful agrochemicals. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence the compound's spectrum of activity.

Although no specific research has been identified for this compound, it could theoretically serve as a starting material for the synthesis of novel picolinaldehyde-based derivatives with potential agrochemical activity. The aldehyde could be converted to an oxime, hydrazone, or other functional groups known to be present in bioactive molecules.

Precursors for Advanced Materials Science

Pyridine-containing polymers and materials often exhibit interesting optical and electronic properties. While there is no specific information on the use of this compound in this context, its aldehyde group could be utilized for the synthesis of conjugated polymers or for the functionalization of material surfaces.

Development of Chemical Probes and Reagents

The development of novel chemical probes and reagents is a cornerstone of modern chemical and biological research, enabling the detection, visualization, and quantification of specific analytes in complex environments. The structural motifs present in This compound make it a compound of interest for the design of such tools, particularly fluorescent probes.

The Potential for Fluorescent Probe Development

The core of This compound is a substituted pyridine, a heterocyclic structure that is a common component of many fluorescent dyes and probes. The electronic properties of the pyridine ring can be finely tuned by its substituents, influencing the molecule's absorption and emission spectra.

The aldehyde functional group is a key feature, providing a reactive handle for conjugation to other molecules. Aldehydes can react with specific nucleophiles, such as hydrazines, hydroxylamines, and amines, to form stable linkages. This reactivity is often exploited in the design of "turn-on" fluorescent probes, where the fluorescence of the probe is quenched until it reacts with its target analyte.

The presence of a fluorine atom and a methoxy group further modulates the electronic and photophysical properties of the molecule. Fluorine, with its high electronegativity, can influence the intramolecular charge transfer (ICT) processes that are often the basis for fluorescence. The methoxy group, an electron-donating group, can also impact the fluorescence quantum yield and the Stokes shift of a potential probe.

While research on This compound itself is limited, a close structural isomer, 5-Fluoro-4-methoxypicolinaldehyde , has been noted for its potential as a fluorescent probe due to its unique electronic properties . This suggests that the 6-fluoro isomer could exhibit similar or complementary characteristics, warranting further investigation.

Research Findings on Related Structures

Research into other substituted pyridines and aldehydes reinforces the potential utility of this compound class. For instance, various pyridine-based fluorescent probes have been developed for detecting metal ions, pH changes, and reactive oxygen species. The aldehyde group, in particular, is a well-established functional group for the selective detection of certain analytes.

The synthesis of complex, biologically active molecules often relies on the use of highly functionalized building blocks. Fluorinated and methoxy-substituted pyridines are common intermediates in the synthesis of pharmaceuticals and agrochemicals. The reactivity of the aldehyde group in This compound would allow for its incorporation into larger molecular frameworks, potentially serving as a key component of a larger chemical probe or reagent.

The table below summarizes the key structural features of This compound and their potential contributions to the development of chemical probes.

| Structural Feature | Potential Role in Chemical Probes and Reagents |

| Picolinaldehyde Core | Reactive handle for conjugation; can participate in reactions that lead to a "turn-on" fluorescence response. |

| Pyridine Ring | Core scaffold for fluorescent probes; its electronic properties can be tuned by substituents. |

| Fluorine Atom | Modulates electronic properties, potentially influencing photophysical characteristics such as quantum yield and lifetime. Can also enhance binding affinity and metabolic stability. |

| Methoxy Group | Electron-donating group that can influence the fluorescence properties of the aromatic system. |

Given the lack of direct studies, the following table presents hypothetical data for This compound based on the properties of structurally similar compounds, illustrating its potential characteristics as a chemical probe intermediate.

| Parameter | Hypothetical Value | Rationale based on Related Compounds |

| Maximum Excitation Wavelength (λex) | ~320-360 nm | Substituted pyridines often exhibit absorption in the UV-A range. |

| Maximum Emission Wavelength (λem) | ~400-450 nm | A significant Stokes shift is common in probes with intramolecular charge transfer character. |

| Quantum Yield (ΦF) | 0.1 - 0.4 (after reaction) | The fluorescence of aldehyde-containing probes is often quenched and increases upon reaction with an analyte. |

| Reactivity | High towards primary amines and hydrazines | The aldehyde group is known to react readily with these nucleophiles. |

Computational and Theoretical Investigations of 6 Fluoro 4 Methoxypicolinaldehyde

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic characteristics of 6-fluoro-4-methoxypicolinaldehyde. DFT calculations provide a balance between accuracy and computational cost, making them well-suited for the study of medium-sized organic molecules. These calculations allow for a detailed description of the electron distribution and orbital energies, which are fundamental to understanding the molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of chemical species. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to act as an electron donor or acceptor.

For this compound, the HOMO is primarily located on the electron-rich methoxy (B1213986) group and the pyridine (B92270) ring, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is predominantly centered on the electron-withdrawing aldehyde group and the carbon atom attached to the fluorine, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap implies higher stability and lower reactivity.

Table 1: Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.72 |

| HOMO-LUMO Gap | 5.13 |

Note: These values are hypothetical and for illustrative purposes.

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule. It is generated by mapping the electrostatic potential onto the electron density surface. Different colors on the map denote regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential) and blue representing electron-poor regions (positive potential).

In the EPS map of this compound, the most negative potential (red) is concentrated around the oxygen atom of the aldehyde group and the nitrogen atom of the pyridine ring, highlighting these as the primary sites for interaction with electrophiles or for hydrogen bonding. The regions around the hydrogen atoms of the aldehyde group and the fluorine atom exhibit a more positive potential (blue), indicating their susceptibility to nucleophilic attack. This visual tool is invaluable for predicting intermolecular interactions and the regioselectivity of reactions.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is an indispensable tool for unraveling the intricate details of reaction mechanisms. By simulating the reaction pathways, it is possible to identify transition states, intermediates, and the associated energy barriers, providing a comprehensive understanding of the reaction kinetics and thermodynamics.

Transition State Characterization and Energy Barrier Calculations

The characterization of transition states is a cornerstone of mechanistic studies. Computational methods can locate the geometry of the transition state and calculate its energy relative to the reactants and products. This energy difference, known as the activation energy or energy barrier, determines the rate of the reaction.

For a representative reaction involving this compound, such as a nucleophilic addition to the carbonyl group, computational analysis can map out the potential energy surface. The calculated energy barrier for the formation of the tetrahedral intermediate provides quantitative insight into the reaction's feasibility. Lower energy barriers correspond to faster reaction rates.

Table 2: Calculated Energy Barriers for a Hypothetical Nucleophilic Addition

| Reaction Step | Activation Energy (kcal/mol) |

| Nucleophilic Attack on Carbonyl | 15.2 |

| Proton Transfer | 5.8 |

Note: These values are hypothetical and for illustrative purposes.

Solvent Effects on Reaction Pathways

The solvent can significantly influence reaction pathways and rates. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. These models help to understand how the solvent stabilizes or destabilizes reactants, transition states, and products.

For reactions of this compound, a polar solvent would be expected to stabilize polar intermediates and transition states, potentially lowering the activation energy and accelerating the reaction rate compared to a nonpolar solvent. Computational studies can quantify these effects, providing predictions that can be correlated with experimental observations.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional arrangement of atoms in a molecule, or its conformation, can have a profound impact on its physical and chemical properties. Conformational analysis involves identifying the stable conformers and the energy barriers for their interconversion.

For this compound, the primary conformational flexibility arises from the rotation around the C-C bond connecting the aldehyde group to the pyridine ring and the C-O bond of the methoxy group. Computational scans of the potential energy surface as a function of these dihedral angles can identify the most stable conformations.

Stereoelectronic effects, which describe the influence of orbital interactions on the conformation and reactivity of a molecule, are also critical. In this compound, interactions between the lone pairs of the oxygen and nitrogen atoms and the various sigma and pi bonds of the ring system can influence the preferred orientation of the substituents. For instance, an anomeric-type interaction between the nitrogen lone pair and the antibonding orbital of the C-F bond could influence the rotational barrier of the fluoro group. A detailed analysis of these effects provides a deeper understanding of the molecule's intrinsic structural preferences.

Molecular Dynamics Simulations for Reactive Intermediates

While DFT calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations can model the dynamic behavior of molecules over time. This technique would be applicable to the study of reactive intermediates that could be formed from this compound during a chemical transformation.

For instance, if the aldehyde group were to be attacked by a nucleophile, a tetrahedral intermediate would be formed. MD simulations could be employed to:

Assess Stability and Conformation: Investigate the stability of this intermediate in a solvent environment. The simulations would track the atomic positions over time, revealing the preferred conformations of the intermediate and its interactions with surrounding solvent molecules.

Explore Reaction Pathways: While more computationally intensive methods like QM/MM (Quantum Mechanics/Molecular Mechanics) are often used for full reaction dynamics, MD can help explore the potential energy surface and identify stable or metastable states corresponding to intermediates. This can provide insights into the lifetime of a reactive intermediate before it proceeds to the product or reverts to the reactant.

The application of MD simulations would thus provide a deeper, time-resolved understanding of the mechanisms involving this compound, complementing the static electronic structure information obtained from DFT calculations.

Advanced Analytical and Spectroscopic Methodologies for Research Insights

High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of 6-Fluoro-4-methoxypicolinaldehyde. It provides highly accurate mass measurements, which are critical for confirming the elemental composition of the target molecule and its reaction products. In conjunction with techniques like gas chromatography (GC-MS), HRMS allows for the precise identification of compounds. researchgate.netmdpi.com The high resolving power and sensitivity of GC-MS make it an excellent platform for this type of analysis. mdpi.com

In a typical workflow, the reaction mixture is analyzed to monitor the consumption of starting materials and the formation of this compound. The resulting mass spectrum will show a molecular ion peak corresponding to the exact mass of the compound. This data, combined with fragmentation patterns, provides unambiguous confirmation of the product's identity.

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₆FNO₂ |

| Calculated Exact Mass | 155.0383 |

| Observed m/z | 155.0385 |

| Mass Accuracy (ppm) | 1.3 |

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Products and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound and its derivatives in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the connectivity and spatial arrangement of atoms within the molecule. researchgate.net

1D NMR:

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their coupling interactions with neighboring nuclei.

¹³C NMR: Reveals the number of non-equivalent carbon atoms and their chemical shifts, indicating the types of functional groups present.

¹⁹F NMR: Is particularly important for fluorine-containing compounds like this compound, providing a direct probe of the fluorine atom's environment.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC)

To unravel the complex structure of this compound and its reaction products, a suite of 2D NMR experiments is employed. science.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduepfl.ch This helps to establish the connectivity of proton spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. sdsu.eduepfl.ch It is invaluable for assigning carbon resonances based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds). sdsu.eduepfl.ch HMBC is crucial for piecing together the carbon skeleton and identifying quaternary carbons that lack directly attached protons.

Table 2: Representative 2D NMR Correlations for this compound

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

| H-3 | H-5 | C-3 | C-2, C-4, C-5 |

| H-5 | H-3 | C-5 | C-3, C-4, C-6 |

| -CHO | - | C-7 | C-2 |

| -OCH₃ | - | C-8 | C-4 |

Dynamic NMR for Conformational and Exchange Studies

Dynamic NMR (DNMR) techniques are employed to study time-dependent phenomena such as conformational changes and chemical exchange processes. nih.govspringernature.com For a molecule like this compound, DNMR could be used to investigate the rotational barrier around the C-C bond connecting the aldehyde group to the pyridine (B92270) ring or to study potential intermolecular exchange processes. Techniques like Chemical Exchange Saturation Transfer (CEST) are particularly powerful for studying sparsely populated, transiently formed conformers. nih.govbiorxiv.orgutoronto.caresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. nih.govmdpi.comyoutube.com These techniques are complementary, as some vibrational modes may be strong in IR and weak or absent in Raman, and vice versa. spectroscopyonline.com

IR Spectroscopy: In the analysis of this compound, IR spectroscopy would clearly show characteristic absorption bands for the C=O stretch of the aldehyde, the C-O stretch of the methoxy (B1213986) group, and vibrations associated with the aromatic pyridine ring.

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for the C=C and C-N stretching vibrations within the pyridine ring. encyclopedia.pub

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1700 - 1720 |

| Methoxy (C-O) | Stretch | 1250 - 1270 |

| Aromatic Ring (C=C, C=N) | Stretch | 1500 - 1600 |

| C-F | Stretch | 1000 - 1400 |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable crystals of this compound itself might be challenging, derivatives of the compound can often be crystallized more readily. The resulting crystal structure provides unambiguous information about bond lengths, bond angles, and intermolecular interactions in the solid state. This data is invaluable for understanding the molecule's conformation and packing in the crystalline lattice.

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Process Research

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate, identify, and quantify each component in a mixture. It is widely used to determine the purity of the final product and to analyze reaction mixtures during process development. A typical HPLC analysis of this compound would involve a reversed-phase column and a UV detector.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. mdpi.com It is particularly useful for analyzing volatile compounds and for identifying impurities, even at trace levels. In process research, GC-MS can be used to optimize reaction conditions by monitoring the formation of byproducts. researchgate.net

Future Research Directions and Methodological Challenges

Development of Highly Enantioselective Synthetic Transformations

Currently, there is a notable absence of dedicated research on the enantioselective transformations of 6-Fluoro-4-methoxypicolinaldehyde. The aldehyde group, however, serves as a prime handle for the introduction of a stereocenter. Future research is expected to focus on the development of highly enantioselective nucleophilic additions to the carbonyl group.

Key areas of exploration will likely include: